

# Zoliflodacin vs. Ceftriaxone: A Comparative Efficacy Guide for Gonorrhea Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zoliflodacin**

Cat. No.: **B560191**

[Get Quote](#)

The rising threat of antimicrobial resistance in *Neisseria gonorrhoeae* necessitates the development of novel therapeutics. This guide provides a detailed comparison of **zoliflodacin**, a first-in-class oral antibiotic, and ceftriaxone, the current standard-of-care, for the treatment of uncomplicated gonorrhea. The information presented is intended for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Zoliflodacin** and ceftriaxone employ distinct mechanisms to exert their bactericidal effects.

- **Zoliflodacin:** As a spiropyrimidinetrione antibiotic, **zoliflodacin** inhibits bacterial DNA synthesis.<sup>[1][2]</sup> It uniquely targets the bacterial type II topoisomerase, DNA gyrase, at a binding site different from that of fluoroquinolones, which prevents bacterial DNA replication.<sup>[3][4][5]</sup> This novel mechanism means there is no cross-resistance with other existing antibiotic classes.<sup>[3][6]</sup>
- **Ceftriaxone:** A third-generation cephalosporin, ceftriaxone is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.<sup>[7][8]</sup> It irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.<sup>[8][9]</sup> This disruption leads to cell lysis and death.



[Click to download full resolution via product page](#)

Caption: Comparative mechanisms of action for **Zoliflodacin** and Ceftriaxone.

## Clinical Efficacy Data

Clinical trials have evaluated the efficacy of **zoliflodacin** against ceftriaxone-based regimens. The primary endpoint in these studies is typically the microbiological cure rate, determined by the absence of *N. gonorrhoeae* at the site of infection at a follow-up "test-of-cure" visit.

Table 1: Microbiological Cure Rates in Phase 3 Clinical Trial

| Treatment Arm                                                             | Urogenital Infections                                                | Pharyngeal Infections      | Rectal Infections          |
|---------------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------|----------------------------|
| Zoliflodacin (3g, single oral dose)                                       | 90.9% <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> | 91.3% <a href="#">[13]</a> | 95.8% <a href="#">[13]</a> |
| Ceftriaxone (500mg, single IM dose) + Azithromycin (1g, single oral dose) | 96.2% <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> | 95.7% <a href="#">[13]</a> | 100% <a href="#">[13]</a>  |

Table 2: Microbiological Cure Rates in Phase 2 Clinical Trial

| Treatment Arm                       | Urogenital Infections                                               | Pharyngeal Infections                                               | Rectal Infections                                                   |
|-------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| Zoliflodacin (2g, single oral dose) | 96% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>  | 50% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>  | 100% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Zoliflodacin (3g, single oral dose) | 96% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>  | 82% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>  | 100% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Ceftriaxone (500mg, single IM dose) | 100% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> | 100% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> | 100% <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |

In the pivotal Phase 3 trial, oral **zoliflodacin** met the primary endpoint, demonstrating statistical non-inferiority to the standard-of-care regimen of intramuscular ceftriaxone plus oral azithromycin for the treatment of urogenital gonorrhea.[\[3\]](#)[\[17\]](#) Efficacy in treating pharyngeal infections, a site where achieving bacteriological cure is known to be more challenging, was lower for **zoliflodacin** in the Phase 2 trial compared to ceftriaxone.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Safety and Tolerability

Both drugs are generally well-tolerated.

Table 3: Common Adverse Events

| Adverse Event          | Zoliflodacin (3g)                     | Ceftriaxone/Azithromycin           |
|------------------------|---------------------------------------|------------------------------------|
| Most Common            | Gastrointestinal[2][14]               | Injection site pain, GI upset[7]   |
| Headache               | 9.9%[11]                              | 4.5%[11]                           |
| Nausea & Diarrhea      | 2.4%[11]                              | 7.1%[11]                           |
| Serious Adverse Events | None reported in Phase 3 trial[3][17] | Not specified in comparative trial |

**Zoliflodacin** was found to be generally well tolerated in its Phase 3 trial, with no serious adverse events or deaths recorded.[3][17] The most frequently reported side effects for **zoliflodacin** are gastrointestinal in nature.[2][14]

## Experimental Protocols

The data presented are primarily from two key clinical trials.

### Phase 3 Randomized Controlled Trial (NCT03959527)

- Objective: To evaluate the efficacy and safety of a single oral dose of **zoliflodacin** compared with a combination of single-dose intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated gonorrhea.
- Design: A global, randomized, non-inferiority trial.[10][13] A total of 930 patients were enrolled across 16 sites.[13][18]
- Participants: Individuals aged 12 years and older with signs and symptoms of uncomplicated urogenital gonorrhea or who had sexual contact with an individual with a confirmed infection. [19]
- Intervention: Participants were randomized to receive either a single 3g oral dose of **zoliflodacin** or the standard-of-care regimen (500mg IM ceftriaxone plus 1g oral azithromycin).[18]
- Primary Outcome: The primary endpoint was the microbiological cure at the urogenital site at the test-of-cure visit (Day 6 ± 2 days), with a pre-specified non-inferiority margin of 12%. [13]

[\[17\]](#)

Phase 2 Multicenter Trial (NCT02257918)

- Objective: To assess the efficacy and safety of two different single oral doses of **zoliflodacin** versus a single intramuscular dose of ceftriaxone.
- Design: A randomized, open-label trial.[\[14\]](#)
- Participants: 179 eligible men and women with signs or symptoms of uncomplicated urogenital gonorrhea.[\[14\]](#)[\[15\]](#)
- Intervention: Participants were randomly assigned to receive a single oral dose of **zoliflodacin** (2g or 3g) or a single 500mg intramuscular dose of ceftriaxone.[\[14\]](#)[\[15\]](#)
- Primary Outcome: The primary efficacy measure was the proportion of microbiologic cures at urogenital sites.[\[14\]](#)[\[15\]](#) Secondary outcomes included cure rates at rectal and pharyngeal sites.[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Phase 3 non-inferiority clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Zoliflodacin used for? [synapse.patsnap.com]
- 2. Study Finds New Single-Dose Antibiotic Safe and Effective for Uncomplicated Gonorrhea [lsuhsc.edu]
- 3. Positive results in largest pivotal phase 3 trial of a novel antibiotic to treat gonorrhoea [gardp.org]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrhoeae, Including Multi-Drug-Resistant Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US FDA accepts New Drug Application for zoliflodacin [gardp.org]
- 7. google.com [google.com]
- 8. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. contagionlive.com [contagionlive.com]
- 11. medscape.com [medscape.com]
- 12. High susceptibility to the novel antimicrobial zoliflodacin among Neisseria gonorrhoeae isolates in eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries in three WHO regions, 2021-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eatg.org [eatg.org]
- 14. Single-Dose Zoliflodacin (ETX0914) for Treatment of Urogenital Gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-Dose Zoliflodacin (ETX0914) for Treatment of Urogenital Gonorrhea | Semantic Scholar [semanticscholar.org]
- 16. New gonorrhea antibiotic shows efficacy in small trial | CIDRAP [cidrap.umn.edu]
- 17. amrhub.org.au [amrhub.org.au]

- 18. GARDP to present positive phase 3 trial results for zolifludacin at ESCMID Global 2024 | GARDP [gardp.org]
- 19. contemporaryobgyn.net [contemporaryobgyn.net]
- To cite this document: BenchChem. [Zolifludacin vs. Ceftriaxone: A Comparative Efficacy Guide for Gonorrhea Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560191#zolifludacin-vs-ceftriaxone-for-gonorrhea-treatment-efficacy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)